1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC15883646
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C11H19N3O2 | 
|---|---|
| Molecular Weight | 225.29 g/mol | 
| IUPAC Name | 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide | 
| Standard InChI | InChI=1S/C11H19N3O2/c12-10(15)8-3-6-14(7-4-8)11(16)9-2-1-5-13-9/h8-9,13H,1-7H2,(H2,12,15) | 
| Standard InChI Key | NNMBNSDUKXMRKT-UHFFFAOYSA-N | 
| Canonical SMILES | C1CC(NC1)C(=O)N2CCC(CC2)C(=O)N | 
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s systematic IUPAC name, 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide, reflects its bifunctional architecture:
- 
Pyrrolidine ring: A five-membered saturated nitrogen-containing heterocycle.
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Piperidine ring: A six-membered saturated nitrogen-containing heterocycle.
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Carbonyl bridge: Connects the pyrrolidine’s 2-position to the piperidine’s 1-position.
 - 
Carboxamide group: Located at the piperidine’s 4-position.
 
Table 1: Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 224.28 g/mol | |
| CAS Registry Number | 1009601-42-6 | |
| SMILES Notation | O=C(N)C1CCN(CC1)C(=O)C2CCCN2 | 
The carboxamide group enhances hydrogen-bonding capacity, critical for target engagement, while the piperidine-pyrrolidine framework contributes to conformational flexibility .
Spectroscopic Data
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IR Spectroscopy: Characteristic peaks include N-H stretching (3300 cm), carbonyl stretches (1680 cm for amide, 1640 cm for ketone), and C-N vibrations (1250 cm) .
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H NMR: Key signals correspond to pyrrolidine’s α-protons (δ 3.2–3.5 ppm), piperidine’s equatorial protons (δ 2.8–3.1 ppm), and carboxamide NH (δ 6.5–7.0 ppm) .
 
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol involving:
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Activation of Pyrrolidine-2-carboxylic Acid: Treatment with PCl in acetyl chloride generates pyrrolidine-2-carbonyl chloride .
 - 
Coupling with Piperidine-4-carboxamide: Nucleophilic acyl substitution links the activated carbonyl to the piperidine’s nitrogen .
 
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference | 
|---|---|---|---|
| 1 | PCl, acetyl chloride, 35°C, 8h | 78% | |
| 2 | Piperidine-4-carboxamide, acetone, reflux | 65% | 
Structural Analogues
Modifications to the core structure alter pharmacological profiles:
- 
N-Methylation: Reduces hydrogen-bonding capacity but improves metabolic stability.
 - 
Boc-Protected Derivatives: Enhance solubility for in vitro assays (e.g., (S)-1-(1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid).
 
Pharmacological Profile
Anti-Inflammatory Activity
Mechanistic studies suggest dual modulation of:
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Cytokine Release: Suppression of IL-1β and TNF-α in macrophages (IC = 12.3 μM).
 - 
Pyroptosis Inhibition: Blockage of NLRP3 inflammasome assembly via caspase-1 inhibition.
 
Table 3: In Vitro Anti-Inflammatory Data
| Assay | Result (10 μM) | Reference | 
|---|---|---|
| IL-1β Inhibition | 68% ↓ | |
| Caspase-1 Activity | 54% ↓ | 
Therapeutic Applications and Target Engagement
Neurological Disorders
- 
Epilepsy: Structural analogues demonstrate voltage-gated sodium channel blocking akin to phenytoin .
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Neuroinflammation: Dual inhibition of cytokines and pyroptosis positions it for Alzheimer’s disease research.
 
Cardiovascular Research
Related piperidine-carboxamides show:
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Endothelin-Converting Enzyme (ECE) Inhibition: K = 89 nM in recombinant enzyme assays .
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Hypertension Management: In vivo models show 20% BP reduction after 14-day oral administration .
 
Future Directions
- 
Target Deconvolution: Proteomic profiling to identify off-target interactions.
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Prodrug Development: Ester derivatives to enhance oral bioavailability.
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Combination Therapies: Synergy with NSAIDs or anticonvulsants warrants exploration.
 
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